

Molecular weight and formula of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Compound Name:	
Cat. No.:	B124345

[Get Quote](#)

In-Depth Technical Guide: Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

This technical guide provides a comprehensive overview of **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate**, a carbamate derivative of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of data for the specific 3-substituted isomer, this guide includes calculated data and information from closely related isomers to provide a thorough understanding of the compound's characteristics.

Chemical and Physical Properties

The molecular formula of **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate** is C₁₀H₁₉NO₃, with a calculated molecular weight of approximately 201.26 g/mol. Below is a summary of its properties, alongside data for related isomers for comparative analysis.

Property	Value (for 3-substituted isomer)	Value (for 1-substituted isomer)
Molecular Formula	C10H19NO3	C10H19NO3
Molecular Weight	~201.26 g/mol (Calculated)	201.26 g/mol
CAS Number	Not available	1142211-17-3

Experimental Protocols

While a specific experimental protocol for the synthesis of **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate** is not readily available in the literature, a representative procedure can be derived from the synthesis of analogous compounds, such as the Boc protection of amino alcohols. The following is a generalized protocol for the synthesis via Boc protection of 3-(aminomethyl)cyclobutanol.

Objective: To synthesize **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate** by reacting 3-(aminomethyl)cyclobutanol with di-tert-butyl dicarbonate (Boc₂O).

Materials:

- 3-(aminomethyl)cyclobutanol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
- Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of water and dioxane)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Ethyl acetate or other suitable extraction solvent

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)cyclobutanol (1.0 equivalent) in the chosen solvent.
- Base Addition: Add a base such as triethylamine (1.1 equivalents) or sodium bicarbonate to the solution.
- Boc_2O Addition: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution at room temperature.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
 - Redissolve the residue in an organic solvent like ethyl acetate.
 - Wash the organic layer sequentially with saturated aqueous NaHCO_3 and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate the filtrate under vacuum to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate**.

Role in Drug Discovery and Development

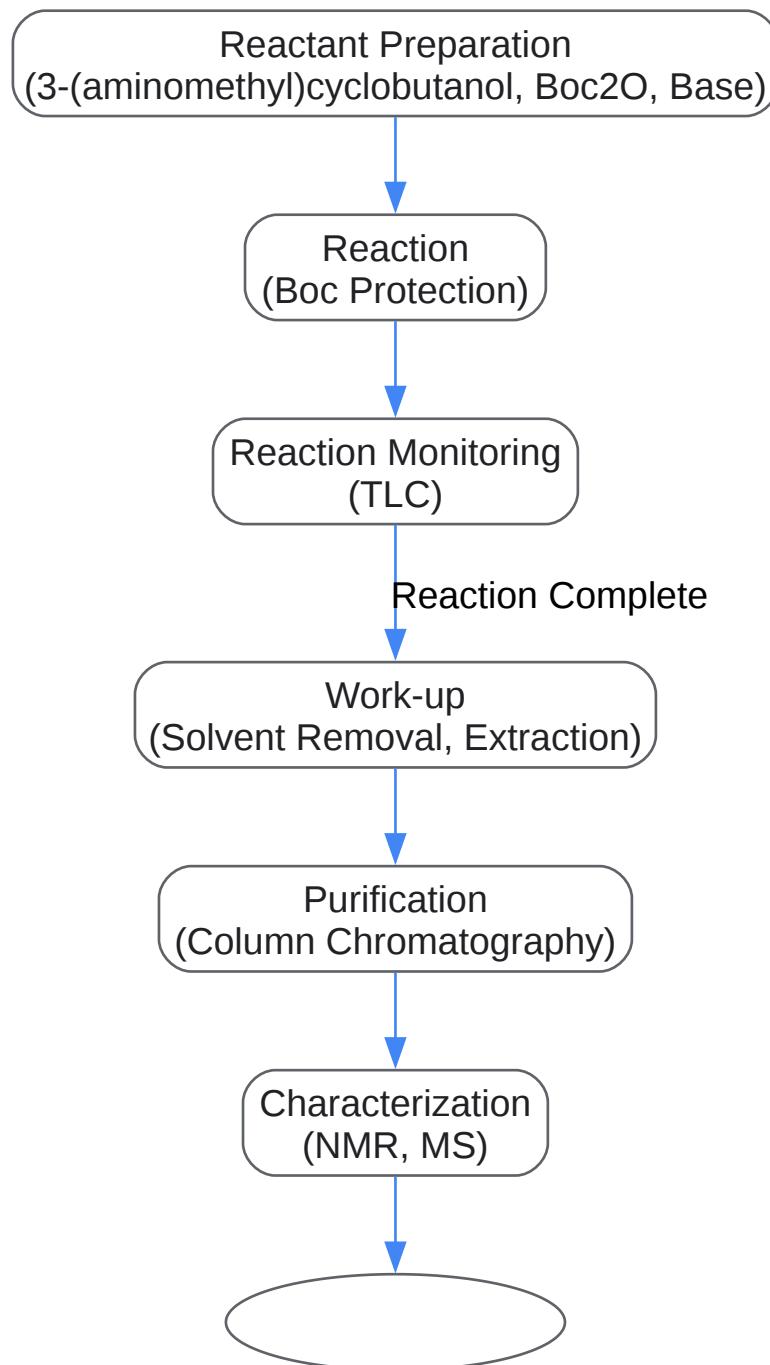
Carbamates are a significant class of compounds in medicinal chemistry, often utilized as protecting groups in the synthesis of complex molecules and as key structural motifs in various therapeutic agents. The carbamate functional group is recognized for its chemical stability and its ability to act as a bioisostere of amide or ester functionalities, which can influence a molecule's pharmacokinetic and pharmacodynamic properties.

The cyclobutane ring, a four-membered carbocycle, is increasingly incorporated into drug candidates to introduce conformational rigidity and to explore novel chemical space. Its three-dimensional nature can help in optimizing the spatial arrangement of pharmacophoric groups, potentially leading to improved binding affinity and selectivity for biological targets. The combination of a carbamate and a cyclobutane ring in **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate** makes it a valuable building block for the synthesis of novel drug candidates.

Visualizations

Synthetic Workflow

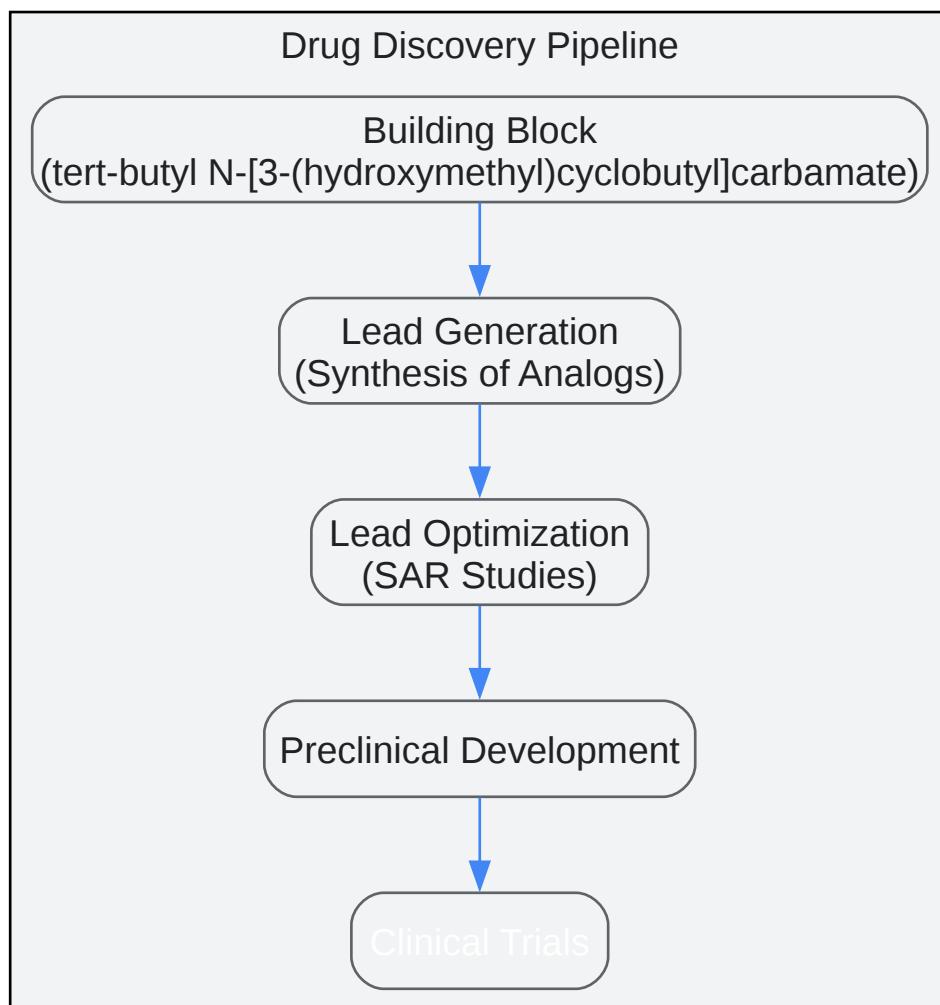
The following diagram illustrates a typical experimental workflow for the synthesis and purification of **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate**.

[Click to download full resolution via product page](#)

Caption: Synthetic and Purification Workflow

Logical Relationship in Drug Discovery

This diagram shows the logical placement and utility of carbamate-containing building blocks like **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate** within the drug discovery pipeline.



[Click to download full resolution via product page](#)

Caption: Role in Drug Discovery Pipeline

- To cite this document: BenchChem. [Molecular weight and formula of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124345#molecular-weight-and-formula-of-tert-butyl-n-3-hydroxymethyl-cyclobutyl-carbamate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com